molecular formula C8H3F5O3 B14762643 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester

2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester

Cat. No.: B14762643
M. Wt: 242.10 g/mol
InChI Key: WRHOCWIWRZBDTO-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to degradation. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester typically involves the reaction of 2,3-difluorophenol with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated drugs.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials that require high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Difluorophenoxy)acetic acid: This compound is similar in structure but lacks the additional fluorine atoms present in 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester.

    Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate: Another fluorinated compound with different functional groups and applications.

Uniqueness

This compound is unique due to its multiple fluorine atoms, which confer high thermal stability and resistance to degradation. These properties make it particularly valuable in applications where stability and durability are essential.

Properties

Molecular Formula

C8H3F5O3

Molecular Weight

242.10 g/mol

IUPAC Name

fluoro 2-(2,3-difluorophenoxy)-2,2-difluoroacetate

InChI

InChI=1S/C8H3F5O3/c9-4-2-1-3-5(6(4)10)15-8(11,12)7(14)16-13/h1-3H

InChI Key

WRHOCWIWRZBDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(C(=O)OF)(F)F

Origin of Product

United States

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